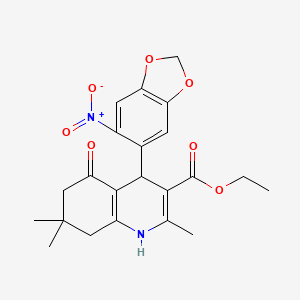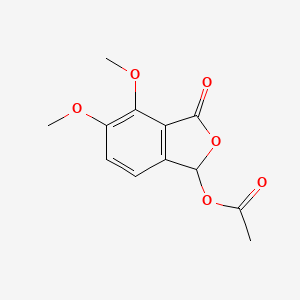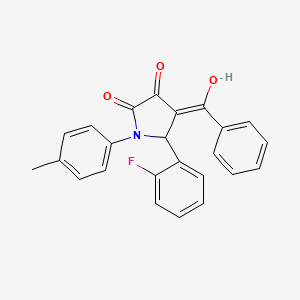![molecular formula C24H24N4O6 B14951130 ethyl {(3Z)-3-[2-({[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]amino}acetyl)hydrazinylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate](/img/structure/B14951130.png)
ethyl {(3Z)-3-[2-({[(2E)-3-(2-methoxyphenyl)prop-2-enoyl]amino}acetyl)hydrazinylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ETHYL 2-[(3Z)-3-({2-[(2E)-3-(2-METHOXYPHENYL)PROP-2-ENAMIDO]ACETAMIDO}IMINO)-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]ACETATE is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that includes an indole ring, an ethyl ester group, and multiple amide linkages, making it a subject of interest for researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[(3Z)-3-({2-[(2E)-3-(2-METHOXYPHENYL)PROP-2-ENAMIDO]ACETAMIDO}IMINO)-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]ACETATE typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the indole ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the ethyl ester group: This step involves esterification, where the carboxylic acid group is converted to an ethyl ester using ethanol and an acid catalyst.
Amide bond formation: The amide linkages are formed through condensation reactions between carboxylic acids and amines, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
ETHYL 2-[(3Z)-3-({2-[(2E)-3-(2-METHOXYPHENYL)PROP-2-ENAMIDO]ACETAMIDO}IMINO)-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]ACETATE can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, converting amide groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide groups, where nucleophiles like amines or alcohols replace existing functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, alcohols, under basic or acidic conditions
Major Products
Oxidation: Oxo derivatives
Reduction: Amines
Substitution: New amide or ester derivatives
Aplicaciones Científicas De Investigación
ETHYL 2-[(3Z)-3-({2-[(2E)-3-(2-METHOXYPHENYL)PROP-2-ENAMIDO]ACETAMIDO}IMINO)-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]ACETATE has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor for the synthesis of bioactive molecules with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It can be utilized in the development of novel materials with specific properties, such as polymers or nanomaterials.
Mecanismo De Acción
The mechanism of action of ETHYL 2-[(3Z)-3-({2-[(2E)-3-(2-METHOXYPHENYL)PROP-2-ENAMIDO]ACETAMIDO}IMINO)-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]ACETATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s amide and ester groups can form hydrogen bonds and other interactions with active sites, modulating the activity of the target molecules. This can lead to various biological effects, depending on the specific target and pathway involved.
Comparación Con Compuestos Similares
ETHYL 2-[(3Z)-3-({2-[(2E)-3-(2-METHOXYPHENYL)PROP-2-ENAMIDO]ACETAMIDO}IMINO)-2-OXO-2,3-DIHYDRO-1H-INDOL-1-YL]ACETATE can be compared with similar compounds such as:
Ethyl (Z)-2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate: This compound has a similar ester and methoxyphenyl group but differs in the presence of a chloro group and hydrazono linkage.
2-Methoxyphenyl isocyanate: This compound is used for amine protection/deprotection sequences and has a methoxyphenyl group but lacks the indole and ester functionalities.
Propiedades
Fórmula molecular |
C24H24N4O6 |
|---|---|
Peso molecular |
464.5 g/mol |
Nombre IUPAC |
ethyl 2-[2-hydroxy-3-[[2-[[(E)-3-(2-methoxyphenyl)prop-2-enoyl]amino]acetyl]diazenyl]indol-1-yl]acetate |
InChI |
InChI=1S/C24H24N4O6/c1-3-34-22(31)15-28-18-10-6-5-9-17(18)23(24(28)32)27-26-21(30)14-25-20(29)13-12-16-8-4-7-11-19(16)33-2/h4-13,32H,3,14-15H2,1-2H3,(H,25,29)/b13-12+,27-26? |
Clave InChI |
KLJLCQZPDCBGCL-WFGHSQTGSA-N |
SMILES isomérico |
CCOC(=O)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)CNC(=O)/C=C/C3=CC=CC=C3OC |
SMILES canónico |
CCOC(=O)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)CNC(=O)C=CC3=CC=CC=C3OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-fluorophenyl)-2-[(2E)-2-(2-iodobenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B14951047.png)

![4-chloro-N-((E)-2-(2-furyl)-1-{[(2-methoxyethyl)amino]carbonyl}ethenyl)benzamide](/img/structure/B14951056.png)
![(4Z)-2-(3-chlorophenyl)-4-{[(2,6-dimethylphenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14951071.png)
![2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-[3-(morpholin-4-yl)propyl]acetamide](/img/structure/B14951077.png)
![3-chloro-N-{3-[(1E)-1-(2-{[(4-nitrobenzyl)sulfanyl]acetyl}hydrazinylidene)ethyl]phenyl}benzamide](/img/structure/B14951080.png)
![N-[1-(4-tert-butylphenyl)ethyl]-1-(4-fluorophenyl)methanesulfonamide](/img/structure/B14951090.png)

![N-(4-{[(2E)-2-(2,4-dimethoxybenzylidene)hydrazinyl]carbonyl}phenyl)hexanamide](/img/structure/B14951097.png)


![N-(4-Ethylphenyl)-N-({N'-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]hydrazinecarbonyl}methyl)methanesulfonamide](/img/structure/B14951121.png)
![4,6-dimethyl-1-{[(E)-(4-nitrophenyl)methylidene]amino}-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B14951144.png)

